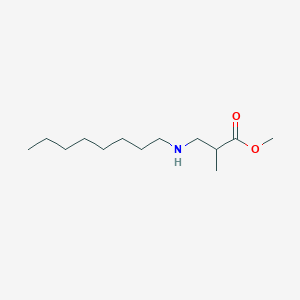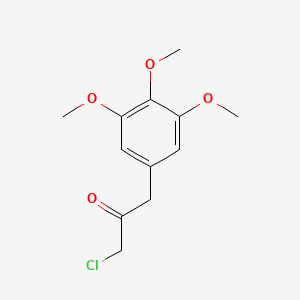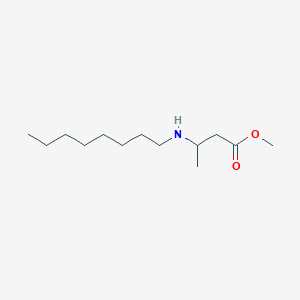
tert-Butyl 3-(cyclooctylamino)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of tert-butyl carbamate . Carbamates are organic compounds derived from carbamic acid and are used in a variety of applications, including as pesticides and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques such as NMR spectroscopy . The tert-butyl group in particular has been used as a probe for NMR studies of macromolecular complexes .Chemical Reactions Analysis
The chemical reactions of similar compounds, such as tert-butyl peroxides, have been studied extensively. These compounds are known to be thermally unstable and can undergo rapid decomposition .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the transition states in the solvolysis of tert-butyl halides are highly dipolar and are strong hydrogen bond acids and bases .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
The compound has relevance in the enantioselective synthesis of esters, demonstrating its utility as a building block for creating molecules with high chiral purity. For instance, a study highlighted the preparation of both enantiomers of 3-hydroxy-2-methylpropanoic acid tert-butyl ester with high enantioselectivity through a ruthenium-catalyzed asymmetric hydrogenation reaction. This process underscores the importance of tert-butyl esters in achieving atom-economic transformations from simple precursors (S. Jeulin et al., 2007).
Synthesis of Fluorinated Compounds
The acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by a reaction with alkyl hydrazines, leads to the synthesis of fluorinated pyrazole-4-carboxylic acids. This method exemplifies the compound's role in synthesizing fluorinated molecules, which are of significant interest due to their pharmacological properties (Rustam T. Iminov et al., 2015).
Catalytic Reactions
Catalysis is another area where tert-butyl 3-(cyclooctylamino)-2-methylpropanoate finds application. Studies on strong base- or acid-mediated chemoselectivity shifts in the synthesis of chromene or coumarin derivatives from Baylis-Hillman adducts demonstrate the compound's utility in facilitating regioselective cyclizations. This adaptability in reaction conditions highlights its potential in diverse synthetic strategies (Faridoon et al., 2015).
Advanced Organic Synthesis
The compound's role extends to advanced organic synthesis techniques, including the preparation of 1,3-oxathiolanes from tert-butyl 2-hydroxyalkyl sulfides, demonstrating its versatility in synthesizing heterocyclic structures. Such reactions are pivotal in developing novel organic compounds with potential applications in materials science and pharmaceuticals (M. Porter et al., 2006).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 3-(cyclooctylamino)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO2/c1-13(15(18)19-16(2,3)4)12-17-14-10-8-6-5-7-9-11-14/h13-14,17H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXWVWIKWISESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCCCCCC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(cyclooctylamino)-2-methylpropanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[bis(2-methylpropyl)amino]propanoate](/img/structure/B6340172.png)


![Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340184.png)
![Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340188.png)
![Methyl 3-[(2,2-diethoxyethyl)amino]butanoate](/img/structure/B6340193.png)

![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate](/img/structure/B6340202.png)
![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340227.png)
![Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340228.png)
![Methyl 3-[(3-butoxypropyl)amino]butanoate](/img/structure/B6340246.png)
![Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340250.png)
![Methyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340252.png)
![tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate](/img/structure/B6340262.png)